3-(Pentafluorosulfanyl)benzonitrile
Overview
Description
3-(Pentafluorosulfanyl)benzonitrile is a chemical compound with the CAS Number: 401892-82-8 . It has a molecular weight of 229.17 and its IUPAC name is 3-(pentafluoro-lambda~6~-sulfanyl)benzonitrile .
Molecular Structure Analysis
The molecular structure of 3-(Pentafluorosulfanyl)benzonitrile is represented by the linear formula: C7 H4 F5 N S . The InChI code for this compound is 1S/C7H4F5NS/c8-14(9,10,11,12)7-3-1-2-6(4-7)5-13/h1-4H .Scientific Research Applications
1. Synthesis of Phthalocyanines
- Summary of Application: The pentafluorosulfanyl (SF5) group is more electronegative, lipophilic, and sterically bulky relative to the well-explored trifluoromethyl (CF3) group. As such, the SF5 group could offer access to pharmaceuticals, agrochemicals, and optoelectronic materials with novel properties . In this context, the first synthesis of phthalocyanines (Pcs), a class of compounds used as dyes and with potential as photodynamic therapeutics, with a SF5 group directly attached on their peripheral positions is disclosed .
- Methods of Application/Experimental Procedures: The key for this work is the preparation of a series of SF5-containing phthalonitriles, which was beautifully regio-controlled by a stepwise cyanation via ortho-lithiation/iodination from commercially available pentafluorosulfanyl arenes . The macrocyclization of the SF5-containing phthalonitriles to SF5-substituted Pcs required harsh conditions .
- Results/Outcomes: The regiospecificity of the newly developed SF5-substituted Pcs observed by UV/Vis spectra and fluorescence quantum yields depend on the peripheral position of the SF5 group .
2. Preparation of (Pentafluorosulfanyl)benzenes
- Summary of Application: The pentafluorosulfanyl (SF5) group exhibits a number of remarkable properties such as high electronegativity, large dipole moment, significant steric hindrance, and good cell penetration . Organic compounds containing this group are widely exploited in agrochemical and pharmaceutical science as well as in new materials .
- Methods of Application/Experimental Procedures: Direct fluorination of ortho-, meta- and para-substituted aromatic thiols and disulfides using elemental fluorine afforded substituted (pentafluorosulfanyl)benzenes . This work represents the first study of the scope and limitation of direct fluorination for the synthesis of new SF5-containing building blocks .
- Results/Outcomes: Most of the calculated data are in very good agreement with experimental observations concerning the ortho-substituent effect on the reaction rates and yields .
3. Preparation of High-Value Building Blocks
- Summary of Application: The pentafluorosulfanyl (SF5) group exhibits a number of remarkable properties such as high electronegativity, large dipole moment, significant steric hindrance, and good cell penetration . Organic compounds containing this group are widely exploited in agrochemical and pharmaceutical science as well as in new materials .
- Methods of Application/Experimental Procedures: These products bear diverse substitutions such as ester, aldehyde, halogens, alcohol, nitrile and carboxylic acid and could be in the future used as high-value building blocks for the synthesis of various scaffolds .
- Results/Outcomes: The study represents the first step towards the synthesis of new SF5-containing building blocks .
4. Chemistry of Pentafluorosulfanyl Derivatives
- Summary of Application: The pentafluorosulfanyl (SF5) group is more electronegative, lipophilic and sterically bulky relative to the well-explored trifluoromethyl (CF3) group . As such, the SF5 group could offer access to pharmaceuticals, agrochemicals and optoelectronic materials with novel properties .
- Methods of Application/Experimental Procedures: The study explores the synthesis of pentafluorosulfanyl derivatives and related analogs .
- Results/Outcomes: The study provides a comprehensive overview of the chemistry of pentafluorosulfanyl derivatives and related analogs .
Future Directions
properties
IUPAC Name |
3-(pentafluoro-λ6-sulfanyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NS/c8-14(9,10,11,12)7-3-1-2-6(4-7)5-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTPAYUKMXEQMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381324 | |
Record name | SBB055149 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pentafluorosulfanyl)benzonitrile | |
CAS RN |
401892-82-8 | |
Record name | SBB055149 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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